molecular formula C11H9BrN2OS B2700063 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 53173-91-4

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2700063
CAS No.: 53173-91-4
M. Wt: 297.17
InChI Key: CALREGGMKYUGIP-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The structural exploration of thiazole-based compounds began in the early 20th century, with the thiazole ring gaining prominence due to its presence in vitamin B1 (thiamine). N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide emerged as a derivative of interest in the late 1990s, following advances in heterocyclic chemistry that enabled efficient synthesis of substituted thiazoles. Early studies focused on optimizing synthetic routes, such as the condensation of 4-(4-bromophenyl)thiazole-2-amine with acetyl chloride derivatives, which became a standard method by the mid-2000s.

The compound’s development parallels broader trends in medicinal chemistry, where brominated aromatic systems were increasingly utilized to enhance molecular stability and target binding. Between 2010–2020, researchers systematically modified its acetamide side chain to study structure-activity relationships, particularly in neurological and antimicrobial contexts.

Significance in Medicinal Chemistry Research

This compound occupies a critical niche in drug discovery due to three structural features:

  • Thiazole Core : Facilitates π-π stacking interactions with biological targets
  • 4-Bromophenyl Group : Enhances lipophilicity (LogP = 2.8 ± 0.3) and membrane permeability
  • Acetamide Moiety : Provides hydrogen-bonding capacity (donor: 1, acceptor: 3)

Recent computational studies indicate a polar surface area of 75 Ų, suggesting moderate blood-brain barrier penetration potential. Comparative analyses with analogous compounds reveal enhanced target selectivity:

Structural Feature IC50 (AChE Inhibition) Antimicrobial Activity (MIC vs S. aureus)
Parent thiazole 12.4 μM 128 μg/mL
Bromophenyl derivative 3.14 μM 32 μg/mL
Chlorophenyl analog 5.67 μM 64 μg/mL

Table 1: Comparative biological activity of thiazole derivatives

Current Scientific Interest and Research Directions

Four primary research trajectories dominate contemporary studies:

1. Neurological Applications :
The compound demonstrates acetylcholinesterase (AChE) inhibition (IC50 = 3.14 μM) with 2.94-fold selectivity over butyrylcholinesterase, making it a candidate for Alzheimer’s disease modification. Recent work explores its dual inhibition of β-secretase (42% at 10 μM) and Aβ aggregation (68% reduction at 50 μM).

2. Antimicrobial Development :
Structural analogs show broad-spectrum activity against Gram-positive pathogens (MIC = 8–32 μg/mL), with the bromine atom critical for DNA gyrase binding (docking score: −9.2 kcal/mol).

3. Synthetic Methodology :
Innovative catalytic systems using Cu(I)/phenanthroline complexes achieve 92% yield in acetamide formation, reducing reaction times from 24h to 6h.

4. Structure Optimization :
QSAR models (R² = 0.89) guide modifications to the acetamide side chain, with N-propyl derivatives showing improved pharmacokinetic profiles (t1/2 = 8.7h vs parent 4.2h).

Ongoing clinical investigations focus on derivative compounds, as the parent molecule serves primarily as a lead structure. Eight patents filed between 2020–2025 protect novel synthesis methods and therapeutic applications, particularly for neurodegenerative diseases.

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Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-7(15)13-11-14-10(6-16-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALREGGMKYUGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring , an amide group , and a bromophenyl substituent . The thiazole moiety is known for its role in various biologically active compounds, while the amide group enhances interactions with biomolecules. The bromophenyl group contributes to lipophilicity, influencing drug absorption and distribution.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by disrupting lipid biosynthesis pathways essential for pathogen survival .

In Vitro Studies

In vitro evaluations have demonstrated the compound's effectiveness against various bacterial strains:

Bacterial Strain EC50 (µM) Comparison
Xanthomonas oryzae (Xoo)156.7Better than bismerthiazol (230.5)
Xanthomonas axonopodis (Xac)281.2Better than thiodiazole copper (476.52)
Xanthomonas oryzae pv. oryzicola (Xoc)194.9Slightly better than bismerthiazol (254.96)

Scanning electron microscopy (SEM) studies confirmed that the compound causes cell membrane rupture in Xoo, indicating a mechanism of action that leads to cell death .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against breast cancer cell lines such as MCF7. Compounds derived from thiazole scaffolds have shown promising results in inhibiting cancer cell proliferation.

Anticancer Screening Results

The following table summarizes the anticancer activity against MCF7 cells:

Compound IC50 (µM) Activity Level
d66.56High activity
d77.09Comparable to standard drug moclobemide (IC50 = 6.061)

Molecular docking studies suggest that the thiazole nucleus interacts with key cellular targets involved in cancer progression, potentially leading to effective therapeutic strategies against resistant cancer cells .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Lipid Biosynthesis : The thiazole ring disrupts lipid synthesis in bacteria, impairing their growth.
  • Interaction with Enzymes : The amide group facilitates binding to enzymes involved in cancer cell metabolism.
  • Cell Membrane Disruption : The compound induces structural changes in bacterial membranes, leading to cell lysis .

Case Studies and Research Findings

Numerous studies have validated the biological activities of this compound:

  • A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic candidate .
  • Another investigation into its anticancer properties revealed that certain derivatives were effective against resistant strains of breast cancer cells, showing lower cytotoxicity towards normal cells while maintaining efficacy against tumors .

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide exhibits significant antimicrobial activity. A study evaluated various derivatives of thiazole compounds against both Gram-positive and Gram-negative bacteria as well as fungal species. The results showed promising antimicrobial effects, suggesting that the compound may inhibit the growth of pathogens through mechanisms that disrupt bacterial lipid biosynthesis .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, a molecular docking study revealed that derivatives of this compound demonstrated binding affinity towards estrogen receptors in human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay indicated that certain derivatives exhibited notable cytotoxic effects against cancer cells, with some compounds showing IC50 values comparable to established chemotherapeutics .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A series of thiazole derivatives including this compound were synthesized and tested for their antimicrobial efficacy. The compounds demonstrated varying degrees of activity against different microbial strains, with some showing potent inhibition against both bacterial and fungal pathogens .
  • Cancer Cell Line Studies :
    • In vitro studies conducted on MCF7 cells revealed that specific derivatives of this compound induced apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggested that modifications to the thiazole ring significantly influenced anticancer activity. Notably, compounds with electron-withdrawing groups exhibited enhanced efficacy .

Potential Applications in Medicine

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a candidate for developing new antimicrobial agents or anticancer drugs.
  • Therapeutics for TRPV1 Related Disorders : Its mechanism of action suggests utility in treating pain-related conditions by modulating TRPV1 receptor activity .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the para-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMFBiarylthiazole-acetamide derivatives65–78%
Nucleophilic SubstitutionKCN/EtOH, 80°C4-Cyanophenyl-thiazole-acetamide52%

Key Findings :

  • The bromine atom’s reactivity is enhanced by the electron-deficient aromatic ring, enabling efficient Suzuki-Miyaura coupling to generate biaryl derivatives.

  • Cyanide substitution proceeds under mild conditions, indicating potential for further functionalization.

Oxidation and Reduction

The thiazole ring and acetamide moiety participate in redox reactions under controlled conditions.

Reaction Type Reagents/Conditions Product Outcome Reference
Thiazole OxidationH₂O₂/AcOH, 60°CThiazole N-oxide derivativePartial ring degradation
Acetamide ReductionLiAlH₄/THF, 0°C → RTN-[4-(4-bromophenyl)-1,3-thiazol-2-yl]ethylamine68% conversion

Mechanistic Insights :

  • Thiazole oxidation selectively targets the sulfur atom, forming sulfoxides without ring cleavage at low temperatures .

  • LiAlH₄ reduces the acetamide carbonyl to a methylene group, retaining the thiazole integrity .

Cycloaddition and Ring-Opening Reactions

The thiazole ring engages in [3+2] cycloadditions with dipolarophiles.

Reaction Type Reagents/Conditions Product Regioselectivity Reference
1,3-Dipolar CycloadditionNaN₃, CuI, DMSO, 120°CTriazole-fused thiazole-acetamideC5-position of thiazole

Notable Observation :

  • Azide-alkyne cycloaddition (CuAAC) yields triazole hybrids with retained antibacterial activity, demonstrating synthetic utility for drug discovery .

Hydrolysis and Condensation

The acetamide group undergoes hydrolysis and condensation under acidic/basic conditions.

Reaction Type Reagents/Conditions Product Application Reference
Acidic HydrolysisHCl (6M)/reflux, 6h4-(4-Bromophenyl)-1,3-thiazol-2-amineIntermediate for derivatives
Schiff Base FormationBenzaldehyde/EtOH, ΔImine-linked thiazole-acetamideAnticancer scaffold

Structural Impact :

  • Hydrolysis regenerates the primary amine, enabling refunctionalization (e.g., acylation, sulfonylation) .

  • Schiff base formation introduces π-conjugated systems, enhancing bioactivity .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes nitration and sulfonation at meta/para positions.

Reaction Type Reagents/Conditions Product Position Reference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-(4-bromophenyl)-thiazole-acetamideMeta to bromine
SulfonationClSO₃H, CH₂Cl₂, RT4-Sulfo-4-bromophenyl-thiazole-acetamidePara to thiazole

Electronic Effects :

  • Bromine’s strong electron-withdrawing nature directs incoming electrophiles to the meta position.

  • Sulfonation at the para position suggests steric hindrance from the thiazole ring.

Biological Activity Correlation

Reactivity directly influences pharmacological properties:

  • Suzuki-coupled biaryls show enhanced antiproliferative activity (IC₅₀ = 8.2 µM against MCF-7) due to improved π-stacking with DNA .

  • Triazole hybrids exhibit dual CA IX inhibition (IC₅₀ = 12.3 nM) and antimicrobial action (MIC = 4 µg/mL against S. aureus) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of thiazole acetamides are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis of analogs with varying substituents (Table 1).

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents lower melting points compared to methoxy (OCH₃), likely due to reduced crystallinity .
  • Synthetic Yields : Nitro-substituted analogs (e.g., 9h) exhibit higher yields (21%) than methoxy derivatives (15%), possibly due to improved reaction kinetics .
Enzyme Inhibition
  • α-Glucosidase Inhibition : Analogs like N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) showed 63% enzyme inhibition, highlighting the importance of chloro substituents for activity .
  • Antimalarial Activity: N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]acetamide (14) demonstrated potent fast-killing properties against Plasmodium falciparum (IC₅₀ < 50 nM) .

Substituent Effects on Hydrogen Bonding and Crystallinity

  • Hydrogen Bonding : The 4-bromo substituent in the parent compound may engage in halogen bonding, influencing crystal packing and stability .
  • Crystallinity : Analogs with hydroxyl groups (e.g., N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide) exhibit lower melting points due to disrupted lattice stability .

Q & A

Basic: What are the recommended synthetic routes for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide?

A common method involves reacting 4-(4-bromophenyl)-2-aminothiazole with chloroacetyl chloride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is stirred at room temperature for 24 hours, followed by precipitation on ice, filtration, and recrystallization from ethanol to isolate the product . Alternative approaches may use acetyl chloride derivatives under similar conditions.

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, particularly distinguishing acetamide and thiazole protons.
  • Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–C bond precision of ±0.004 Å) and validates molecular geometry .
  • Mass spectrometry provides molecular ion peaks and fragmentation patterns for molecular weight confirmation .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Solvent selection : DMF enhances reactivity due to its high polarity and ability to stabilize intermediates.
  • Stoichiometry : A 1:1 molar ratio of 2-aminothiazole to chloroacetyl chloride minimizes side products.
  • Temperature control : Room temperature (298 K) reduces decomposition risks, as shown in analogous syntheses .
  • Purification : Recrystallization from ethanol achieves >95% purity, critical for downstream applications.

Advanced: What strategies are used to evaluate structure-activity relationships (SAR) for anticancer or antiviral activity?

  • Pharmacophore modification : Replace the bromophenyl group with fluorophenyl or chlorophenyl analogs to assess halogen-dependent bioactivity .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) or viral targets (e.g., HIV-1 reverse transcriptase) to quantify IC₅₀ values.
  • Computational docking : Model interactions with target proteins (e.g., HIV-1 protease) to identify critical binding motifs .

Advanced: How should discrepancies in biological activity data between studies be resolved?

  • Purity verification : Use HPLC or LC-MS to confirm compound integrity (>95% purity) and rule out impurities .
  • Assay standardization : Compare protocols for cell culture conditions (e.g., serum concentration, incubation time) and endpoint measurements (e.g., MTT vs. ATP luminescence).
  • Control experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .

Advanced: What computational tools predict the pharmacokinetic profile of this compound?

  • Lipophilicity (LogP) : Tools like MarvinSuite estimate solubility and membrane permeability, influenced by the bromophenyl group’s hydrophobicity.
  • Metabolic stability : CYP450 enzyme interaction predictions via SwissADME identify potential oxidation sites (e.g., thiazole sulfur).
  • Toxicity profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., acetamide hydrolysis products) .

Basic: What are the documented applications of this compound in medicinal chemistry?

  • Anticancer research : Acts as a scaffold for kinase inhibitors due to thiazole’s affinity for ATP-binding pockets.
  • Antiviral development : Analogous 1,2,4-triazole derivatives show anti-HIV activity, suggesting potential for structural optimization .

Advanced: How does the bromophenyl substituent influence electronic properties and reactivity?

  • Electron-withdrawing effect : The bromine atom decreases electron density on the thiazole ring, enhancing electrophilic substitution resistance.
  • Steric effects : Bulky bromophenyl groups may hinder binding to flat enzymatic active sites, requiring SAR studies with smaller halogens (e.g., F, Cl) .

Basic: What safety precautions are necessary during handling?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Waste disposal : Follow hazardous waste protocols for halogenated compounds.
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced: How can crystallographic data resolve conformational ambiguities in this compound?

  • Torsion angle analysis : X-ray data (e.g., C–S–C–N dihedral angles) reveal preferred conformations of the thiazole-acetamide linkage.
  • Intermolecular interactions : Hydrogen bonding (N–H···O) and π-stacking (bromophenyl rings) inform packing behavior and solubility .

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